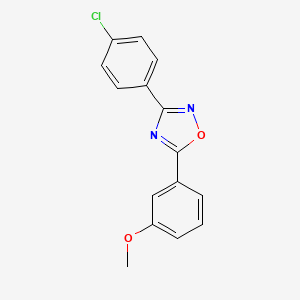![molecular formula C15H21N3O2S B5775818 N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea, also known as TDZ, is a synthetic plant growth regulator that has been widely used in agricultural research. TDZ has been found to exhibit a wide range of biological activities, including cytokinin-like effects, anti-tumor properties, and anti-inflammatory effects.
Wirkmechanismus
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea acts as a cytokinin-like compound, stimulating cell division and differentiation in plant tissues. N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea also induces the expression of genes involved in plant regeneration and growth. In cancer cells, N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea has been found to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell cycle control and apoptosis. In addition, N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea has been found to have a wide range of biochemical and physiological effects. In plants, N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea induces shoot regeneration and callus formation by stimulating cell division and differentiation. In cancer cells, N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea induces apoptosis and inhibits cell proliferation by regulating the expression of various genes involved in cell cycle control and apoptosis. N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea also exhibits anti-inflammatory effects by blocking the activation of NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea has several advantages for lab experiments, including its ability to induce shoot regeneration and callus formation in plant tissues, and its anti-tumor and anti-inflammatory properties. However, N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea also has limitations, including its potential toxicity and the need for careful optimization of concentration and exposure time.
Zukünftige Richtungen
Future research on N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea could focus on its potential applications in agriculture, medicine, and biotechnology. In agriculture, N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea could be used to enhance crop productivity and quality by inducing shoot regeneration and callus formation. In medicine, N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea could be developed as a novel anti-tumor and anti-inflammatory drug. In biotechnology, N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea could be used to improve the efficiency of plant tissue culture and genetic transformation. Further research is also needed to elucidate the molecular mechanisms of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea action in plants and cancer cells, and to optimize its concentration and exposure time for different applications.
Synthesemethoden
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea can be synthesized by various methods, including the reaction of 4,7-dihydrothieno[2,3-c]pyran-1,3-dione with ethyl cyanoacetate, followed by a series of reactions involving isobutylamine, sodium hydride, and acetic anhydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea has been extensively used in plant tissue culture to induce shoot regeneration, callus formation, and somatic embryogenesis. N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea has also been found to have anti-tumor properties, inhibiting the growth of various cancer cells. In addition, N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-9(2)7-17-14(19)18-13-11(6-16)10-5-15(3,4)20-8-12(10)21-13/h9H,5,7-8H2,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRSPXSTEYMHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-3-(2-methylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)
![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)


![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)

![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)
![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)

![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)